
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide, also known as HMBP, is a chemical compound that has shown potential in scientific research. HMBP is a small molecule that can be synthesized in the laboratory, and its structure has been characterized using various spectroscopic techniques.
作用機序
The mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in inflammation and cancer cell proliferation. N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One advantage of using N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide in scientific research studies is that it can be synthesized in the laboratory, allowing for the production of large quantities for use in experiments. However, one limitation of using N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide may have off-target effects that could interfere with experimental results.
将来の方向性
There are several future directions for the study of N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide in scientific research. One potential direction is to further investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study its potential use as a cancer therapeutic agent, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide and its potential off-target effects.
合成法
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide can be synthesized using a multi-step procedure involving the reaction of various reagents. The synthesis involves the reaction of 3-methylthiophenol with 2-chloro-4-methylsulfanylbutane, followed by the reaction of the resulting product with oxalyl chloride. The final step involves the reaction of the resulting intermediate with hydroxylamine hydrochloride to yield N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide.
科学的研究の応用
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has also been studied for its potential use as a cancer therapeutic agent due to its ability to induce cell death in cancer cells.
特性
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-20-7-6-11(17)9-15-13(18)14(19)16-10-4-3-5-12(8-10)21-2/h3-5,8,11,17H,6-7,9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWYNJWGBZBMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)
![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B3012463.png)

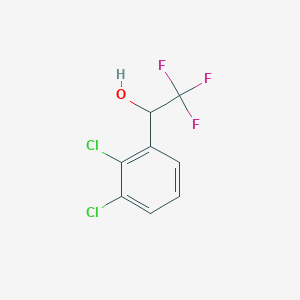
![N-(sec-butyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3012467.png)
![(E)-N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3012470.png)
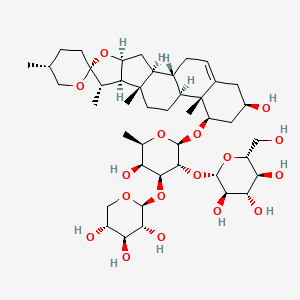
![2,5-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide](/img/structure/B3012474.png)

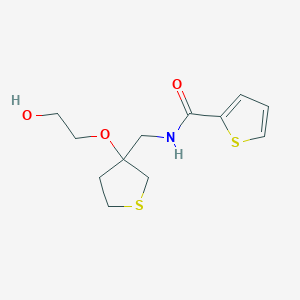
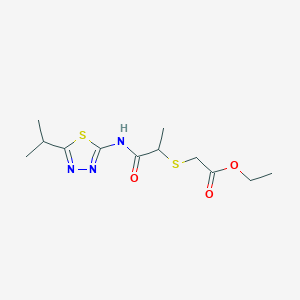
![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)
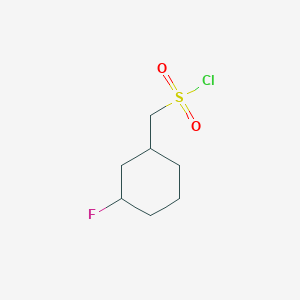
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)